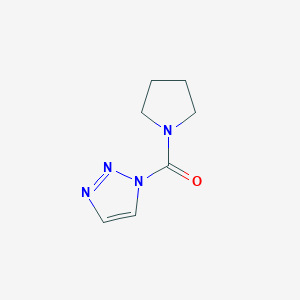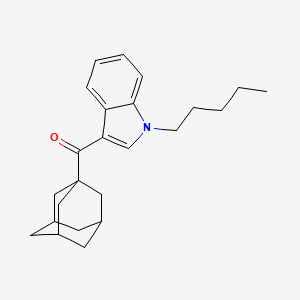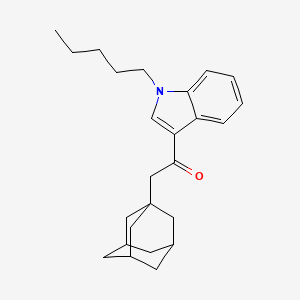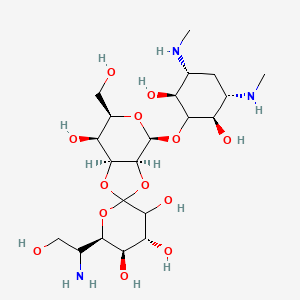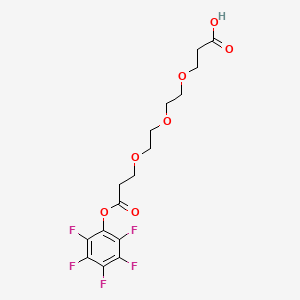
Acid-PEG3-PFP ester
Übersicht
Beschreibung
Acid-PEG3-PFP ester is a PEG-based PROTAC linker . It has a chemical formula of C16H17F5O7 and a molecular weight of 416.3 g/mol . It is commonly used in the synthesis of PROTACs .
Synthesis Analysis
Acid-PEG3-PFP ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PEG PFP ester linkers are a type of PEG labeling reagent that reacts with primary and secondary amines . Compared with NHS esters, pentafluorophenyl (PFP) esters are less prone to hydrolysis and therefore have higher reaction efficiency .Molecular Structure Analysis
The molecular structure of Acid-PEG3-PFP ester is characterized by a PEG molecular weight of 416.3 g/mol, a functional group of Acid/Pentafluorophenyl (PFP) ester, and a molecular formula of C16H17F5O7 .Chemical Reactions Analysis
The PEG PFP Ester is a class of PEG labeling reagents that react with primary and secondary amines to form amide bonds . The pentafluorophenyl (PFP) ester is less subject to hydrolysis than NHS esters, resulting in more efficient reactions .Physical And Chemical Properties Analysis
Acid-PEG3-PFP ester has a chemical formula of C16H17F5O7 and a molecular weight of 416.3 . . The physical and chemical properties of esters suggest that they are polar molecules but have no hydrogen atom attached directly to an oxygen atom .Wissenschaftliche Forschungsanwendungen
Crosslinking Reagent
Acid-PEG3-PFP ester is a class of crosslinking reagent . It has similar applications as the NHS esters, but it is more stable in aqueous solution . The reaction of the PEG PFP ester with an amine group forms a stable, irreversible amide bond .
Surface Modification
This compound can be used in homobifunctional or heterobifunctional labelling such as surface modification on nanoparticles and cells . This allows for the alteration of the surface properties of these entities, which can be crucial in various research and application contexts.
PROTAC Linker
Acid-PEG3-PFP ester is a PEG-based PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . This compound can be used in the synthesis of PROTACs .
Protein Degradation
Related to its use as a PROTAC linker, Acid-PEG3-PFP ester can be used in research focused on targeted protein degradation . This is a growing field of study with potential applications in drug development and disease treatment.
Stability in Aqueous Solution
Unlike some other reagents, Acid-PEG3-PFP ester is stable in aqueous solution . This makes it suitable for use in a variety of experimental conditions and can simplify the experimental design and procedure.
Formation of Stable Amide Bonds
The reaction of Acid-PEG3-PFP ester with an amine group forms a stable, irreversible amide bond . This property is useful in a variety of research applications, including the creation of stable linkages in molecular constructs.
Wirkmechanismus
Target of Action
The primary target of Acid-PEG3-PFP ester is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker that joins these two essential ligands, crucial for forming PROTAC molecules .
Mode of Action
Acid-PEG3-PFP ester operates by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The biochemical pathway primarily affected by Acid-PEG3-PFP ester is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By selectively targeting proteins for degradation, Acid-PEG3-PFP ester can influence various cellular processes.
Pharmacokinetics
These PROTACs are designed to have favorable pharmacokinetic properties, including improved bioavailability .
Result of Action
The primary result of Acid-PEG3-PFP ester’s action is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase with a ligand for a target protein, Acid-PEG3-PFP ester enables the selective degradation of that target protein .
Action Environment
The action of Acid-PEG3-PFP ester is influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the pH and temperature of its environment . Furthermore, the compound’s action may also be influenced by the presence of other molecules in its environment, such as competing ligands or inhibitors .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[2-[2-[3-oxo-3-(2,3,4,5,6-pentafluorophenoxy)propoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F5O7/c17-11-12(18)14(20)16(15(21)13(11)19)28-10(24)2-4-26-6-8-27-7-5-25-3-1-9(22)23/h1-8H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILSUVCEHSYOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acid-PEG3-PFP ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



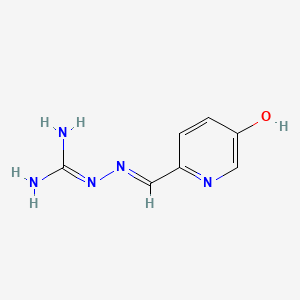

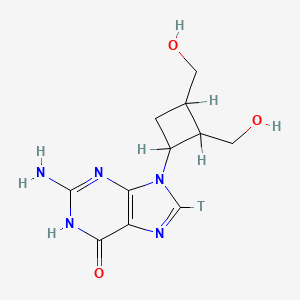
![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)
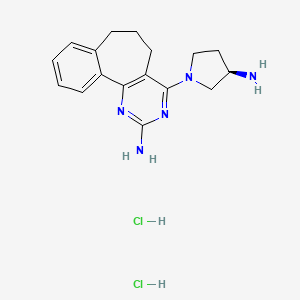
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)
![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)
![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)
